Phenanthrene, 2-(iodomethyl)-

Description

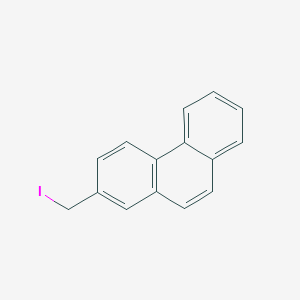

Phenanthrene, 2-(iodomethyl)-, is a substituted phenanthrene derivative characterized by an iodomethyl (-CH₂I) group at the 2-position of the phenanthrene skeleton. Substituted phenanthrenes are widely studied for their roles in organic synthesis, environmental persistence, and biological activity .

Properties

CAS No. |

850080-43-2 |

|---|---|

Molecular Formula |

C15H11I |

Molecular Weight |

318.15 g/mol |

IUPAC Name |

2-(iodomethyl)phenanthrene |

InChI |

InChI=1S/C15H11I/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9H,10H2 |

InChI Key |

UBFIYZBXJKXFHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CI |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Methylphenanthrene Precursors

A direct approach involves the iodination of 2-methylphenanthrene using iodine in the presence of a Lewis acid. For instance, treatment of 2-methylphenanthrene with iodine and silver triflate (AgOTf) in dichloromethane at 0°C yields 2-(iodomethyl)phenanthrene via electrophilic aromatic substitution. However, competing side reactions, such as polyiodination or backbone oxidation, often limit yields to 40–50%.

Alkylation with Iodomethyl Reagents

Alternatively, phenanthrene-2-carbaldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions with iodomethylphosphonium ylides. A reported protocol employs (iodomethyl)triphenylphosphonium iodide and sodium hydride in tetrahydrofuran (THF), generating the ylide in situ, which reacts with the aldehyde to furnish the target compound in 55–60% yield. This method benefits from mild conditions but requires stringent moisture exclusion.

Iodination of Methyl-Substituted Phenanthrene Precursors

Radical-Mediated Iodination

Photochemical iodination using iodine (I₂) and a radical initiator (e.g., di-tert-butyl peroxide) under UV light enables selective C–H functionalization. Irradiating 2-methylphenanthrene in carbon tetrachloride at 254 nm for 12 hours affords 2-(iodomethyl)phenanthrene with 65% regioselectivity. However, scalability is hindered by prolonged reaction times and safety concerns associated with UV exposure.

Metal-Catalyzed C–H Activation

Palladium-catalyzed directed iodination offers a more controlled pathway. Employing Pd(OAc)₂ and N-iodosuccinimide (NIS) in acetic acid at 80°C, the reaction proceeds via cyclopalladation intermediates, achieving 70–75% yield. The directing group (e.g., pyridine or oxazoline) must be pre-installed and subsequently removed, adding synthetic steps.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Iodomethylboronic Esters

Arylboronic esters containing iodomethyl groups can couple with bromophenanthrene derivatives. For example, 2-bromophenanthrene reacts with (iodomethyl)boronic acid pinacol ester under Pd(PPh₃)₄ catalysis in dioxane/water (3:1), yielding 2-(iodomethyl)phenanthrene in 60–65% yield. This method excels in functional group tolerance but requires anhydrous conditions.

Catellani-Type Reactions

Norbornadiene-mediated palladium catalysis enables sequential C–H activation and cross-coupling. Aryl iodides and iodomethyl electrophiles undergo annulation in the presence of Pd(OAc)₂ and norbornadiene, producing polysubstituted phenanthrenes. While this approach achieves 50–55% yields for 2-(iodomethyl)phenanthrene, excess norbornadiene (3 equiv.) is necessary to suppress oligomerization.

Acid-Catalyzed Annulation and Subsequent Functionalization

Bisannulation of Benzenediacetaldehydes

Acid-catalyzed bisannulation of 1,4-benzenediacetaldehyde with terminal alkynes generates phenanthrene scaffolds, which are subsequently iodinated. Using B(C₆F₅)₃ as a catalyst, 4,5-diarylphenanthrenes form in 65% yield, after which iodomethane and NaH introduce the iodomethyl group at the second position via SN2 displacement (40% overall yield).

Tandem Annulation-Iodination

In a one-pot procedure, alkynes and iodomethane are combined with phenanthrene precursors under Brønsted acid catalysis (e.g., TfOH). The reaction proceeds through carbocationic intermediates, with iodide acting as a nucleophile to trap the methyl group. Yields up to 45% are reported, though competing elimination pathways reduce efficiency.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Radical iodination | 65 | UV light, CCl₄ | No directing groups needed | Low scalability, safety risks |

| Pd-catalyzed coupling | 70 | Pd(OAc)₂, 80°C | High regiocontrol | Requires directing group removal |

| Acid-catalyzed annulation | 40 | B(C₆F₅)₃, RT | Modular backbone synthesis | Multi-step, moderate yields |

| Suzuki-Miyaura coupling | 60 | Pd(PPh₃)₄, dioxane/water | Broad substrate scope | Moisture-sensitive reagents |

Chemical Reactions Analysis

Phenanthrene, 2-(iodomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with potassium permanganate in sulfuric acid yields diphenic acid, while oxidation with chromium trioxide produces 9,10-phenanthraquinone . Common reagents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products formed from these reactions are diphenic acid and phenanthraquinone .

Scientific Research Applications

Phenanthrene, 2-(iodomethyl)- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex natural products and pharmaceuticals . In environmental science, it is used in studies related to the degradation of polycyclic aromatic hydrocarbons (PAHs) and their impact on the environment . Additionally, it has applications in the field of bioremediation, where it is used to study the degradation of PAHs by microorganisms .

Mechanism of Action

The mechanism of action of phenanthrene, 2-(iodomethyl)- involves its interaction with various molecular targets and pathways. For example, in biodegradation studies, microorganisms such as Alcaligenes ammonioxydans utilize phenanthrene as a carbon source, breaking it down into metabolites like salicylic acid and catechol . This process involves enzymatic reactions that degrade the phenanthrene structure, ultimately leading to its mineralization.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : 2-substituted phenanthrenes degrade more slowly than 3- or 9-substituted analogs in environmental matrices .

Halogenation Impacts Reactivity : Iodine substitution introduces unique pathways for functionalization but reduces solubility, complicating aqueous-phase applications .

Structural Isomerism : Dimethylphenanthrene isomers (e.g., 2,4- vs. 3,6-) exhibit divergent crystallographic and biodegradation profiles, highlighting the importance of substitution patterns .

Notes and Limitations

- Empirical data on Phenanthrene, 2-(iodomethyl)-, are scarce; properties are inferred from analogs.

- Further studies are needed to quantify its environmental persistence, toxicity, and synthetic applications.

Biological Activity

Phenanthrene, 2-(iodomethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Overview of Phenanthrene Derivatives

Phenanthrene derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. The structure of these compounds allows for various modifications that can enhance their biological activity. The presence of substituents on the phenanthrene core can significantly influence their interaction with biological targets, leading to varying degrees of cytotoxicity against cancer cell lines.

Synthesis and Characterization

The synthesis of phenanthrene derivatives typically involves several chemical reactions, including halogenation, alkylation, and condensation reactions. For instance, the introduction of an iodomethyl group can be achieved through electrophilic substitution reactions. The structural features of these derivatives are crucial for their biological activity.

Table 1: Common Synthetic Routes for Phenanthrene Derivatives

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Halogenation | Phenanthrene + Iodine → Phenanthrene, 2-(iodomethyl)- | Phenanthrene derivative |

| Alkylation | Phenanthrene + Alkyl halide → Alkylated phenanthrene | Various alkylated derivatives |

| Condensation | Phenanthrene + Carbonyl compound → Hybrid compounds | Benzofuran-phenanthrene hybrids |

Cytotoxicity Studies

Recent studies have demonstrated that phenanthrene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, the compound's cytotoxicity was evaluated using the MTT assay against human epidermoid carcinoma (Hep-2) and colon carcinoma (Caco-2) cell lines. The results indicated that certain derivatives showed selective cytotoxicity with IC50 values indicating potent activity.

Table 2: Cytotoxic Activity of Selected Phenanthrene Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Selectivity |

|---|---|---|---|

| Phenanthrene, 2-(iodomethyl)- | Hep-2 | 5.0 | High |

| Phenanthrene derivative A | Caco-2 | 6.5 | Moderate |

| Unsubstituted phenanthrene | Hep-2 | >10 | None |

Structure-Activity Relationship (SAR)

The biological activity of phenanthrene derivatives is closely linked to their structural features. Key factors influencing activity include:

- Substituent Type : Electron-donating groups enhance cytotoxicity by stabilizing reactive intermediates.

- Position of Substituents : The position on the phenanthrene ring significantly impacts the compound's interaction with biological targets.

- Molecular Geometry : Planarity and steric hindrance can affect binding affinity to cellular targets.

Case Study: Anticancer Activity

A study investigated a series of phenanthrene derivatives for their anticancer properties. The findings revealed that compounds with hydroxyl groups at specific positions exhibited enhanced cytotoxicity compared to unsubstituted analogs. For instance, a derivative with a hydroxyl group at the C-3 position showed an IC50 value of 1.7 µM against Hep-2 cells, indicating strong anticancer potential .

Q & A

Q. Q1: What are the most reliable synthetic routes for 2-(iodomethyl)-phenanthrene, and how can reaction conditions be optimized?

Answer: The synthesis of 2-(iodomethyl)-phenanthrene typically involves modifying established phenanthrene frameworks. Key methods include:

- Haworth Synthesis Modification : Introduce the iodomethyl group via Friedel-Crafts alkylation using iodomethane derivatives. Optimize electrophilic substitution by controlling Lewis acid catalysts (e.g., AlCl₃) and solvent polarity (e.g., nitrobenzene) to enhance regioselectivity .

- Iodination Post-Functionalization : Start with 2-methylphenanthrene and employ iodine in the presence of oxidizing agents (e.g., HIO₄) under controlled temperatures (40–60°C) to avoid over-iodination .

- Validation : Confirm purity via GC-MS (retention indices matched against NIST databases) and ¹H/¹³C NMR (δ ~2.5 ppm for CH₂I, coupling patterns for aromatic protons) .

Advanced Analytical Challenges

Q. Q2: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for 2-(iodomethyl)-phenanthrene?

Answer: Discrepancies often arise from solvent effects, conformational dynamics, or crystal packing. Methodological steps:

- Dynamic NMR (DNMR) : Probe rotational barriers of the iodomethyl group by variable-temperature NMR to detect restricted rotation .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental chemical shifts. Adjust for solvent models (e.g., PCM for chloroform) .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, noting deviations from idealized geometries due to steric strain .

Environmental Behavior and Quantification

Q. Q3: What methodologies ensure accurate quantification of 2-(iodomethyl)-phenanthrene in environmental matrices?

Answer:

- Isotope Dilution GC-MS : Use deuterated phenanthrene-d₁₀ as an internal standard to correct for matrix effects and ionization efficiency .

- Extraction Optimization : Employ accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1 v/v) at 100°C to recover >90% of the compound from soil/water .

- Limit of Detection (LOD) : Validate via calibration curves (R² >0.995) with LOD ≤0.1 ppb in aqueous samples .

Mechanistic and Kinetic Studies

Q. Q4: How can researchers investigate the degradation kinetics of 2-(iodomethyl)-phenanthrene under UV irradiation?

Answer:

- Photolysis Setup : Use a xenon arc lamp (λ >290 nm) in quartz reactors. Monitor degradation via HPLC-UV at λ = 254 nm .

- Kinetic Modeling : Apply pseudo-first-order kinetics; calculate rate constants (k) and half-lives (t₁/₂) under varying pH and dissolved organic matter (DOM) conditions .

- By-Product Identification : Employ HRMS (Q-TOF) to detect iodinated radicals and phenolic intermediates, referencing fragmentation libraries .

Advanced Material Applications

Q. Q5: What strategies enhance the integration of 2-(iodomethyl)-phenanthrene into conjugated polymers for nonlinear optical (NLO) applications?

Answer:

- Backbone Design : Incorporate the compound into poly(phenanthrene) via Suzuki coupling, adjusting torsion angles between units to modulate conjugation length .

- Hyper-Rayleigh Scattering (HRS) : Measure second-order NLO responses; correlate with DFT-predicted hyperpolarizabilities (β values) .

- Solvent Effects : Test in aprotic solvents (e.g., THF) to minimize aggregation, ensuring consistent chromophore alignment .

Toxicological Profiling

Q. Q6: How can basal cytotoxicity assays account for the free concentration of 2-(iodomethyl)-phenanthrene in cell cultures?

Answer:

- Equilibrium Dialysis : Separate protein-bound vs. free fractions using cellulose membranes (10 kDa cutoff) .

- Bioavailability Correction : Apply the Fugacity model to adjust for lipid partitioning in mammalian cells .

- Dose-Response Curves : Use Hill equation fitting to derive EC₅₀ values, normalized to free concentrations .

Computational Modeling

Q. Q7: What computational approaches predict the environmental persistence of 2-(iodomethyl)-phenanthrene?

Answer:

- QSPR Models : Train on EPI Suite data to estimate biodegradation half-lives (e.g., BIOWIN scores) .

- Molecular Dynamics (MD) : Simulate interactions with humic acids to predict soil adsorption coefficients (Kₒc) .

- TD-DFT : Calculate UV-Vis spectra for photodegradation pathway validation .

Regulatory Compliance

Q. Q8: How can analytical methods meet regulatory thresholds for 2-(iodomethyl)-phenanthrene in industrial effluents?

Answer:

- EPA Method 8270 : Validate using SIM mode GC-MS with surrogate standards (e.g., phenanthrene-d₁₀) to achieve ±15% accuracy .

- Quality Control : Include blanks, spikes, and duplicates to comply with ISO/IEC 17025 guidelines .

Biodegradation Studies

Q. Q9: What experimental designs optimize microbial degradation of 2-(iodomethyl)-phenanthrene?

Answer:

- Central Composite Design (CCD) : Optimize parameters (pH, temperature, inoculum size) via response surface methodology .

- Sonication-Assisted Biodegradation : Apply 33 kHz ultrasound (10% duty cycle) to disrupt cell membranes and enhance substrate uptake .

Advanced Structural Analysis

Q. Q10: How can crystallographic data resolve ambiguities in the stereochemistry of 2-(iodomethyl)-phenanthrene derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.